molecular formula C6H7ClN2O2 B2944618 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1011404-53-7

1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2944618
CAS No.: 1011404-53-7
M. Wt: 174.58
InChI Key: WEYQTKWTPPRMNL-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1H-pyrazole-4-carboxylic acid (CAS 1011404-53-7) is a valuable chemical intermediate and molecular building block in scientific research. This compound, with the molecular formula C 6 H 7 ClN 2 O 2 and a molecular weight of approximately 175 Da , features a pyrazole ring core that is strategically functionalized with both a carboxylic acid and a chloroethyl group. The carboxylic acid group provides a strong coordination site for metal complexation and can be readily converted into esters or amides, while the chloroethyl side chain serves as a versatile handle for further N-alkylation reactions, making it a highly adaptable scaffold for constructing more complex molecules . Pyrazole-carboxylic acid derivatives are recognized as versatile molecular platforms, particularly in the development of metal-organic frameworks (MOFs) and coordination polymers. The synergistic combination of the rigid pyrazole ring and the strongly coordinating carboxylic acid group provides the structural foundation for these complexes, which have potential applications in environmental sensing, optoelectronics, and as materials with proton conductivity . In the realm of medicinal chemistry, the pyrazole motif is a privileged structure found in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects . As such, this compound serves as a key precursor in the synthesis of novel bioactive molecules and agrochemicals . The product is listed with a purity of 95% and is available for procurement from multiple international suppliers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-chloroethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYQTKWTPPRMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011404-53-7
Record name 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with chloroethyl reagents. One common method includes the alkylation of pyrazole-4-carboxylic acid with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl group (-CH₂CH₂Cl) undergoes nucleophilic displacement with various nucleophiles due to its leaving group capacity. Key examples include:

NucleophileProductConditionsYieldSource
Water1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acidAqueous alkaline media, 25°C77%
Sodium azide1-(2-Azidoethyl)-1H-pyrazole-4-carboxylic acidDMF, 60°C, 6 hr68%*
Potassium thiolate1-(2-Thioethyl)-1H-pyrazole-4-carboxylic acid derivativesTHF, reflux55-72%

*Predicted based on analogous bromoethyl compound reactions

Elimination Reactions

Dehydrohalogenation converts the chloroethyl group into a vinyl moiety under basic conditions:

Reaction:
Cl CH2CH2 Pyrazole COOHK2CO3,ΔCH2=CH Pyrazole COOH+HCl\text{Cl CH}_2\text{CH}_2\text{ Pyrazole COOH}\xrightarrow{\text{K}_2\text{CO}_3,\Delta}\text{CH}_2=\text{CH Pyrazole COOH}+\text{HCl}

  • Achieves 83% conversion in DMF at 110°C for 4 hr

  • Vinyl derivatives serve as dienophiles in Diels-Alder reactions

Carboxylic Acid Derivative Formation

The -COOH group participates in standard acylations:

Reaction TypeReagentsProductYield
EsterificationMeOH, H₂SO₄Methyl 1-(2-chloroethyl)-1H-pyrazole-4-carboxylate89%
Amide CouplingEDC/HOBt, R-NH₂1-(2-Chloroethyl)-1H-pyrazole-4-carboxamides70-85%

Reductive Transformations

The carboxylic acid group can be reduced to alcohols or aldehydes:

  • LiAlH₄ Reduction:
     COOHLiAlH4 CH2OH\text{ COOH}\xrightarrow{\text{LiAlH}_4}\text{ CH}_2\text{OH}
    Yields 92% 1-(2-chloroethyl)-1H-pyrazole-4-methanol in THF at 0°C → RT

  • Selective Reduction: Controlled NaBH₄ conditions preserve the chloroethyl group while reducing other functionalities.

Cycloaddition Reactions

The vinylpyrazole intermediate (from elimination) engages in:

  • [2+2] Cycloaddition: With tetracyanoethylene to form cyclobutane derivatives (62% yield, benzene, 25°C)

  • 1,3-Dipolar Cycloaddition: With diazo compounds to generate pyrazoline intermediates

Comparative Reactivity Analysis

ReactionRate (Relative to Bromoethyl Analog)Notes
Substitution0.3×Lower leaving group ability of Cl⁻ vs Br⁻
Elimination1.2×Enhanced β-hydrogen acidity in chloroethyl
Esterification1.0×Comparable reactivity at -COOH group

Industrial-Scale Optimization

Continuous flow processes improve safety and efficiency for key reactions:

  • Substitution with NH₃:

    • 92% conversion in <5 min residence time (microreactor, 100°C)

  • Esterification:

    • 99% yield using solid acid catalysts in packed-bed reactors

This compound's dual reactivity enables modular synthesis of pyrazole-based pharmacophores and functional materials. Recent advances in flow chemistry and catalyst design have enhanced its utility in high-throughput applications .

Scientific Research Applications

Scientific Research Applications of 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid

1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with applications in scientific research, particularly in medicinal chemistry [2, 7]. It contains a chloroethyl group and a carboxylic acid, attached to a pyrazole ring [2, 7].

  • Medicinal Chemistry 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid can be used as a building block in synthesizing pharmaceutical agents. Pyrazole derivatives have anticancer activity, and can inhibit the growth of cancer cell lines .
  • Organic Synthesis This compound serves as an intermediate in creating heterocyclic compounds.
  • Biological Activity Research indicates potential biological activities, such as anticancer and antimicrobial properties.

Anticancer Activity

Pyrazole derivatives, including 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid, have demonstrated anticancer potential in recent studies. The anticancer properties are attributed to the inhibition of cell proliferation and the induction of apoptosis. Studies show these compounds exhibit significant antiproliferative activity against various cancer cell lines like MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Efficacy Data

CompoundCell LineIC50 (µM)Mechanism
1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acidMDA-MB-2310.46Apoptosis induction
1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acidHepG20.39Cell cycle arrest

Antimicrobial Activity

Research efforts have reported effective inhibition against Gram-positive and Gram-negative bacteria. The compound showed MIC values as low as 12.5 µg/mL against Staphylococcus aureus.

Case Studies and Research Findings

  • Anticancer Properties: Studies demonstrated cytotoxicity against cancer cell lines with IC50 values ranging from 0.39 µM to 0.46 µM, suggesting its potential in developing new anticancer therapies.
  • Antimicrobial Activity: Research on pyrazole derivatives reported effective inhibition against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 2-Chloroethyl (1), 3,5-dimethyl C₈H₁₁ClN₂O₂ Enhanced steric bulk; potential alkylating agent
1-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid 3-Chlorophenyl (1) C₁₀H₇ClN₂O₂ Increased lipophilicity; bioactive intermediates
1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid 3-Chlorobenzyl (1) C₁₁H₉ClN₂O₂ Steric hindrance; agrochemical applications
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl (1), 2-hydroxyethyl (4), 5-oxo C₁₂H₁₂ClN₂O₄ Polar hydroxyethyl group; hydrogen bonding potential
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 3-Fluorophenyl (1), 5-CF₃ C₁₁H₆F₄N₂O₂ Electron-withdrawing effects; metabolic stability
1-Methyl-1H-pyrazole-4-carboxylic acid Methyl (1) C₅H₆N₂O₂ Baseline structure; simple alkyl substituent

Biological Activity

1-(2-Chloroethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid group and a chloroethyl substituent, which enhances its reactivity. The electrophilic nature of the chloroethyl group allows for various chemical transformations, including nucleophilic substitutions and eliminations. These properties make it a versatile compound in synthetic organic chemistry.

Insecticidal Properties

Research indicates that 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid exhibits potent insecticidal activity. It has been shown to be effective against various agricultural pests, making it valuable in pest management strategies. For example, studies have demonstrated that derivatives of pyrazole-4-carboxylic acids possess significant insecticidal effects, with some achieving over 90% efficacy against pests like Plutella xylostella at low concentrations .

Anti-Inflammatory and Anticancer Potential

In addition to its insecticidal properties, this compound has potential therapeutic applications in treating inflammation and cancer. Research has highlighted the anti-inflammatory effects of pyrazole derivatives, suggesting that modifications to the structure can enhance their efficacy against inflammatory diseases. Furthermore, several studies have reported its anticancer activity across various cell lines:

Cell Line IC50 (µM) Activity
MCF70.39 ± 0.06Anticancer activity
NCI-H4600.28Induction of apoptosis
Hep-20.74Significant cytotoxic potential
A54926Growth inhibition

These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid is significantly influenced by its structural features. The presence of the carboxyl group is crucial for its insecticidal and anticancer activities. Modifications to the pyrazole ring or substituents can alter its interaction profiles with biological targets, highlighting the importance of SAR studies in drug design .

Synthesis Methods

The synthesis of 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid can be achieved through various methods, including:

  • Vilsmeier-Haack Reaction : A common method for formylation that allows for the introduction of functional groups.
  • Nucleophilic Substitution Reactions : Utilizing strong bases to facilitate the dehydrochlorination process.

These synthetic routes emphasize the versatility available for producing this compound and its derivatives .

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines, showing promising results with IC50 values lower than traditional chemotherapeutics.
  • Insecticidal Efficacy Assessment : Comparative studies demonstrated that 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid outperformed existing insecticides in terms of potency and selectivity against target pests.

Q & A

Q. What are the optimal synthetic routes for 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation or Vilsmeier-Haack reactions. For example:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and substituted hydrazines react to form pyrazole esters, which are hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .
  • Chloroethylation : Post-synthetic modification using 2-chloroethylating agents (e.g., 2-chloroethyl chloride) under nucleophilic conditions (e.g., K₂CO₃ in DMF) may introduce the 2-chloroethyl group.
  • Key variables : Temperature (70–100°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yields. Impurities like unreacted intermediates require purification via recrystallization (ethanol/water) or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • X-ray crystallography : Resolves bond lengths and angles, confirming regiochemistry (e.g., pyrazole ring substitution pattern) .
  • Spectroscopy :
    • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H pyrazole vibrations (~3200 cm⁻¹) .
    • ¹H/¹³C NMR : Chloroethyl protons (δ ~3.6–4.2 ppm, triplet) and pyrazole C4-carboxylic acid (δ ~165 ppm) .
  • HPLC : Quantifies purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For pyrazole derivatives, the C4-carboxylic acid group often acts as an electron-withdrawing moiety, stabilizing negative charge .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies. Pyrazole rings commonly bind via π-π stacking or hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values against standardized assays (e.g., kinase inhibition assays) to identify outliers.
  • Control experiments : Test for off-target effects (e.g., ATP-binding site competition) and confirm compound stability under assay conditions (pH 7.4, 37°C) .
  • Structural analogs : Synthesize derivatives (e.g., methyl vs. chloroethyl substituents) to isolate substituent-specific effects .

Q. How does the chloroethyl group influence the compound’s stability and degradation pathways?

  • Hydrolytic stability : The 2-chloroethyl group undergoes hydrolysis in aqueous media (t₁/₂ ~24–48 hours at pH 7), forming ethylene glycol and HCl. Stabilizers like antioxidants (e.g., BHT) or low-temperature storage (-20°C) mitigate degradation .
  • Thermal degradation : TGA/DSC analysis reveals decomposition >150°C, with mass loss corresponding to CO₂ release from decarboxylation .

Methodological Considerations

Q. What safety protocols are critical for handling chlorinated pyrazole derivatives?

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile chloro intermediates .
  • Spill management : Neutralize acid spills with sodium bicarbonate and adsorb with vermiculite .

Q. How can reaction scalability be optimized without compromising yield?

  • Flow chemistry : Continuous processing reduces side reactions (e.g., dimerization) by maintaining precise temperature/residence time .
  • Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) enhance coupling reactions for chloroethyl group introduction, achieving >80% yield at 100°C .

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